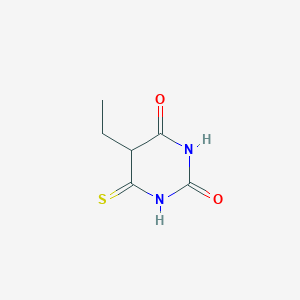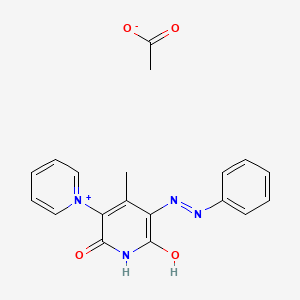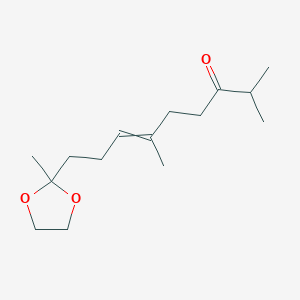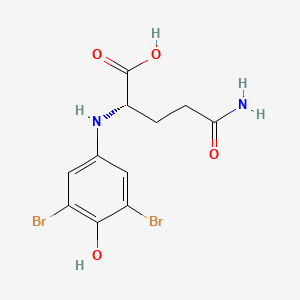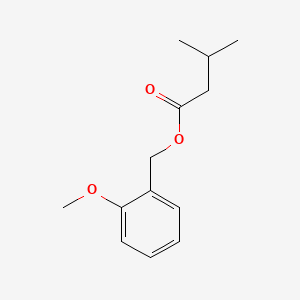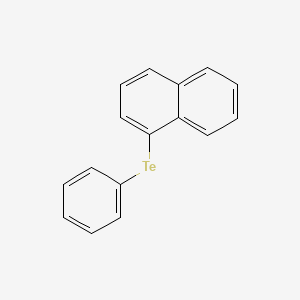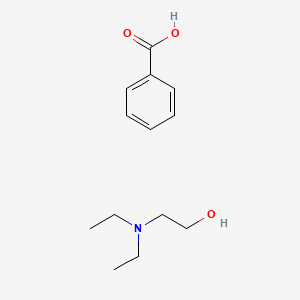
Ethanol, 2-(diethylamino)-, benzoate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-(diethylamino)-, benzoate (salt) is an organic compound that belongs to the class of benzoate esters. It is characterized by the presence of a diethylamino group attached to the ethanol moiety, which is further esterified with benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(diethylamino)-, benzoate (salt) typically involves the esterification of 2-(diethylamino)ethanol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of ethanol, 2-(diethylamino)-, benzoate (salt) can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Ethanol, 2-(diethylamino)-, benzoate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and diethylaminoethanol.
Reduction: 2-(diethylamino)ethanol.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
科学的研究の応用
Ethanol, 2-(diethylamino)-, benzoate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including local anesthetics and other therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
作用機序
The mechanism of action of ethanol, 2-(diethylamino)-, benzoate (salt) involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the benzoate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
2-(Diethylamino)ethanol: A precursor in the synthesis of ethanol, 2-(diethylamino)-, benzoate (salt).
Diethylamino hydroxybenzoyl hexyl benzoate: A compound with similar structural features but different applications, primarily used as a UV filter in sunscreens.
N,N-Diethylethanolamine: Another related compound used in various chemical syntheses.
Uniqueness
Ethanol, 2-(diethylamino)-, benzoate (salt) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
68052-36-8 |
|---|---|
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
IUPAC名 |
benzoic acid;2-(diethylamino)ethanol |
InChI |
InChI=1S/C7H6O2.C6H15NO/c8-7(9)6-4-2-1-3-5-6;1-3-7(4-2)5-6-8/h1-5H,(H,8,9);8H,3-6H2,1-2H3 |
InChIキー |
HJCAIQANKIFKSW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCO.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)
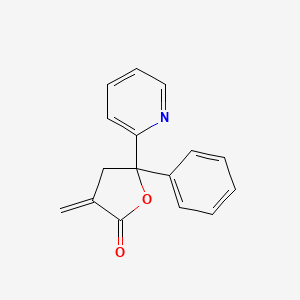
![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)
![1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B14478992.png)
